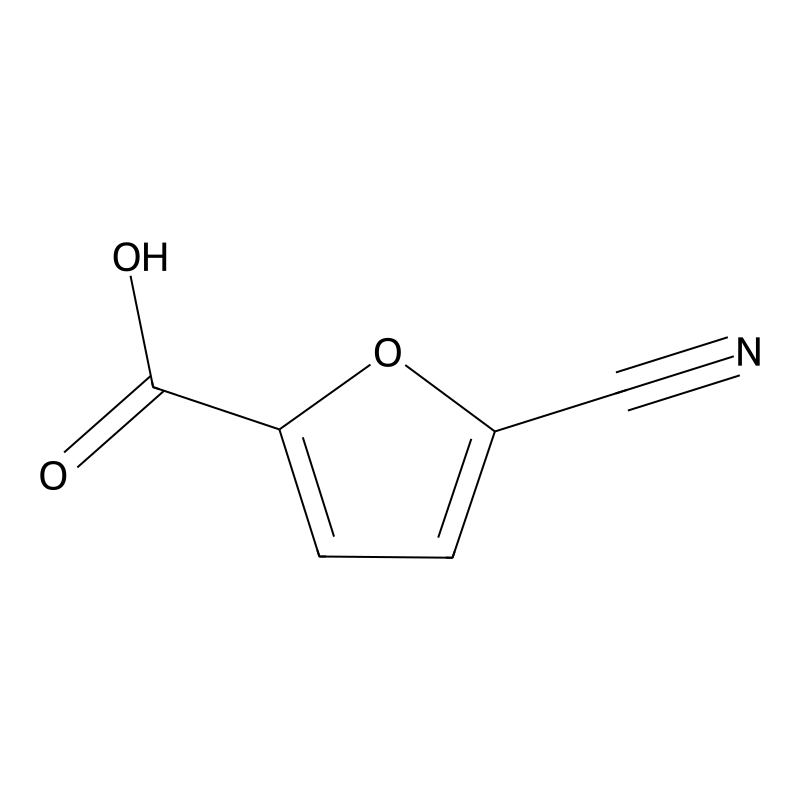

5-cyanofuran-2-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

5-cyanofuran-2-carboxylic acid possesses a furan ring (a five-membered aromatic ring with an oxygen atom) and a cyano group (CN). These functional groups can be reactive and participate in various organic reactions. Researchers might explore its application as a building block in the synthesis of more complex molecules with desired properties [].

Medicinal chemistry

The furan ring and cyano group are present in many biologically active molecules. Investigating the interaction of 5-cyanofuran-2-carboxylic acid with biological targets like enzymes or receptors could be a potential area of research. This might lead to the development of new drugs or therapeutic agents [].

Material science

Furan derivatives have been explored for their potential applications in material science due to their interesting properties like thermal stability and conductivity. Researchers might investigate if 5-cyanofuran-2-carboxylic acid can be incorporated into the design of novel materials with specific functionalities [].

5-Cyanofuran-2-carboxylic acid is an organic compound with the chemical formula and a molecular weight of 137.09 g/mol. It features both a cyano group and a carboxylic acid group attached to a furan ring, which contributes to its unique chemical properties. This compound is recognized for its versatility in chemical synthesis and potential applications in various fields, including medicinal chemistry and materials science.

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents used include potassium permanganate and chromium trioxide.

- Reduction: The cyano group can be reduced to form an amine group, typically using lithium aluminum hydride as a reducing agent.

- Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions, with reagents such as sodium hydroxide facilitating these processes.

Major Products Formed- From Oxidation: Carboxylic acids.

- From Reduction: Amines.

- From Substitution: Various substituted furans depending on the nucleophile used.

Research into the biological activity of 5-cyanofuran-2-carboxylic acid indicates that it may possess potential pharmacological properties. Its derivatives are being studied for various biological activities, including anti-inflammatory and anticancer effects. The compound's ability to interact with specific molecular targets suggests it could serve as a lead compound in drug development.

The synthesis of 5-cyanofuran-2-carboxylic acid typically involves the reaction of 2-formyl-5-furancarboxylic acid with hydroxylamine hydrochloride in the presence of pyridine. The reaction is conducted at elevated temperatures (approximately 85°C), followed by the addition of acetic anhydride. After stirring for several hours, the mixture is cooled and poured into water to precipitate the product .

Industrial Production

While specific industrial methods are not extensively documented, they generally mirror laboratory synthesis techniques, focusing on optimizing yields and purity based on available starting materials.

5-Cyanofuran-2-carboxylic acid finds applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology: Derivatives of this compound are explored for their potential biological activities.

- Medicine: Research is ongoing into its use as a precursor for pharmaceutical compounds.

- Industry: It is utilized in producing biofuels and polymers, particularly as a bio-based building block.

The interaction studies of 5-cyanofuran-2-carboxylic acid focus on its mechanism of action within biological systems. It may act as a ligand for specific enzymes or receptors, modulating their activity. The precise pathways depend on its application context, whether in synthetic chemistry or biological research .

Several compounds share structural similarities with 5-cyanofuran-2-carboxylic acid, each differing in functional groups or substituents:

| Compound Name | Structural Feature | Similarity Index |

|---|---|---|

| Furan-2-carboxylic acid | Lacks the cyano group | 0.84 |

| 5-Methylfuran-2-carboxylic acid | Contains a methyl group | 0.84 |

| 5-Formylfuran-2-carboxylic acid | Contains a formyl group | 0.84 |

| 5-Hydroxymethyl-2-furancarboxylic acid | Contains a hydroxymethyl group | 0.84 |

| 4-Cyanofuran-2-carboxylic acid | Cyano group at position four | 0.74 |

| 3-Methylfuran-2-carboxylic acid | Methyl group at position three | 0.72 |

Uniqueness

5-Cyanofuran-2-carboxylic acid's uniqueness lies in its combination of both cyano and carboxylic acid functional groups, allowing for distinct reactivity patterns that enhance its utility in synthetic applications compared to its analogs .

5-Cyanofuran-2-carboxylic acid (CAS 212197-74-5) is a heterocyclic organic compound featuring a furan ring substituted with a cyano group at position 5 and a carboxylic acid group at position 2. Its molecular formula is $$ \text{C}6\text{H}3\text{NO}_3 $$, with a molecular weight of 137.09 g/mol. The compound’s structure combines aromaticity with electron-withdrawing groups, making it highly reactive in synthetic chemistry.

Key Structural and Physicochemical Properties

The presence of both cyano and carboxylic acid groups enables diverse reactivity, including participation in nucleophilic substitutions, cycloadditions, and metal-catalyzed cross-couplings. These properties make it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials.

Historical Context and Research Development

The compound was first synthesized on October 26, 2006, as documented in PubChem records. Early research focused on its role as a precursor in heterocyclic chemistry, particularly for constructing fused-ring systems. For example, methods involving the bromination of 2-formyl-5-furancarboxylic acid followed by cyanation were pivotal in establishing scalable synthesis routes.

A significant advancement occurred in 2012, when palladium-catalyzed cyanation protocols improved yields and selectivity for derivatives of 5-cyanofuran-2-carboxylic acid. Subsequent studies explored its utility in peptide mimetics and enzyme inhibitors, leveraging its ability to act as a bioisostere for aromatic amino acids.

Scope of Current Academic Investigation

Contemporary research emphasizes three domains:

Medicinal Chemistry

The compound’s derivatives are investigated for antimicrobial and anti-inflammatory activities. For instance, analogs featuring guanidine or piperidine substituents exhibit inhibitory effects on bacterial motility and neutrophil activation. Recent studies highlight its potential in targeting quorum-sensing pathways in Pseudomonas aeruginosa.

Material Science

5-Cyanofuran-2-carboxylic acid serves as a monomer in synthesizing bio-based polymers. Its incorporation into polyesters and polyamides enhances thermal stability and biodegradability, aligning with green chemistry initiatives.

Synthetic Methodology

Innovative protocols, such as one-pot tandem reactions, have been developed to streamline its production. A 2022 study demonstrated a Pd-catalyzed bromination-hydroxycarbonylation sequence in acetic acid-sodium acetate buffer, achieving a 57% yield of related furandicarboxylic acids.

Table 2: Recent Advances in Synthesis (2015–2025)

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant